molecular formula C6H10Se B164727 Diallyl selenide CAS No. 127699-25-6

Diallyl selenide

Cat. No. B164727
M. Wt: 161.11 g/mol
InChI Key: XXDBAKGNWMUYCJ-UHFFFAOYSA-N
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Description

Diallyl selenide is an organic selenocompound . It has been reported to exhibit anticancer and chemopreventive activity . The diallyl selenide exhibited significant anti-carcinogenic activity when assayed in a murine (DMBA)-induced mammary tumor model .


Synthesis Analysis

The synthesis of dialkyl selenide compounds, including Diallyl selenide, involves the reduction of Selenium (Se) with Sodium Borohydride (NaBH4) to prepare sodium selenide (Na2Se). This is then treated with alkyl halides (RX) to achieve selective syntheses of dialkyl selenides .


Molecular Structure Analysis

Diaryl selenides, a category that includes Diallyl selenide, yield molecular complexes with bromine. This is achieved by modulating the effective electronegativity of the selenium atom and the steric environment around the atom in diphenyl selenide with various substituents at the 2-, 3- and/or 4-positions .


Chemical Reactions Analysis

The chemical reactions involving Diallyl selenide are complex and can involve multiple steps. For example, the preparation of sodium selenide (Na2Se) involves reducing Se with NaBH4. This sodium selenide is then treated with alkyl halides (RX) to selectively synthesize dialkyl selenides .


Physical And Chemical Properties Analysis

Selenium compounds, including Diallyl selenide, are more nucleophilic and more acidic than sulfur compounds. The strengths of selenium–carbon bonds are weaker than those of sulfur–carbon bonds, and the bond length of selenium–carbon is longer than that of sulfur–carbon .

Scientific Research Applications

1. Use in Macromolecular Biological Studies

Diallyl selenide has been researched for its application in the study of macromolecular biological interactions. A study by Koch et al. (1990) focused on developing selenium linkers that are cleavable by mild oxidation for use in cross-linking reagents. These reagents aim to maintain the integrity of macromolecules in the study of biological systems. The study demonstrated that diallyl selenides are readily cleavable by mild oxidation, providing a valuable tool for molecular biology research (Koch, Suenson, Henriksen, & Buchardt, 1990).

2. Anticarcinogenic Potential

Diallyl selenide has been evaluated for its anticarcinogenic properties. A study by El-Bayoumy et al. (1996) compared the anticarcinogenic activities of diallyl selenide (DASe) and diallyl sulfide (DAS) in a mammary tumor model. DASe was found to be significantly more effective than DAS in inhibiting tumor formation, suggesting its potential as a cancer chemopreventive agent (El-Bayoumy, Chae, Upadhyaya, & Ip, 1996).

3. Application in Chemical Vapor Deposition

Research by Patnaik et al. (1991) explored the use of diallyl selenide in the growth of ZnSe by metalorganic chemical vapor epitaxy (MOVPE). Diallyl selenide was shown to reduce the growth temperature compared to other compounds, impacting the quality and characteristics of the ZnSe films produced. This study highlights the importance of diallyl selenide in materials science, particularly in the production of semiconductors (Patnaik, Jensen, & Giapis, 1991).

4. Involvement in Heterocyclic Compound Synthesis

A study by Potapov et al. (2014) reported on the reaction of selenium dichloride and dibromide with diallyl ether to prepare selenium-containing heterocyclic compounds. This research is significant for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Potapov, Musalov, Abramova, Musalova, Rusakov, & Amosova, 2014).

Future Directions

The potential applications of selenides and diselenides, including Diallyl selenide, in cancer prevention and treatment have been reported. These compounds include promising antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective compounds . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .

properties

IUPAC Name

3-prop-2-enylselanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBAKGNWMUYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Se]CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919845
Record name 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl selenide

CAS RN

91297-11-9
Record name Selenide, diallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
B Boualy, S El Houssame, L Sancineto… - New Journal of …, 2016 - pubs.rsc.org
A mild and convenient method for the synthesis of a new optically active bis(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethyl)selenide 1 from the corresponding bicyclic terpene is …
Number of citations: 20 pubs.rsc.org
K El-Bayoumy, YH Chae, P Upadhyaya, C Ip - Anticancer research, 1996 - europepmc.org
… The present study was designed to extend this observation to diallyl selenide (DASe), a volatile synthetic compound, and diallyl sulfide (DAS), a flavor component of garlic. Their …
Number of citations: 70 europepmc.org
SV Amosova, VA Potapov, VV Nosyreva… - Organic preparations …, 1991 - Taylor & Francis
… We now report a convenient route to diallyl selenide from selenium metal and allyl bromide in 72% yield. This method is based on the generation of a selenide anion from selenium …
Number of citations: 11 www.tandfonline.com
VA Potapov, EO Kurkutov, SV Amosova - Russ. J. Org. Chem, 2014 - researchgate.net
… The reactions of selenium dichloride and dibromide with diallyl ether, diallyl sulfide, and diallyl selenide led to the formation of sixmembered heterocycles, 3,5-bis(halomethyl)-1,4-chal…
Number of citations: 5 www.researchgate.net
VA Potapov, SV Amosova, KA Volkova… - Russian Chemical …, 2011 - Springer
… In conclusion, the reaction of selenium dichloride with diallyl selenide proceeded chemo , regio , and stereo selectively and leads to the new heterocycle 1, which is promising as an …
Number of citations: 3 link.springer.com
M Danek, JS Huh, L Foley, KF Jensen - Journal of crystal growth, 1994 - Elsevier
… of 1021 cm3 in ZnSe films grown from diallyl selenide and methyl allyl selenide. The low … of potential carbon precursors; specifically, diallyl selenide. Good surface morphology on (…
Number of citations: 10 www.sciencedirect.com
S Patnaik, KL Ho, KF Jensen, DC Gordon… - Chemistry of …, 1993 - ACS Publications
… The gas-phase decomposition of methylallyl selenide (MASe) and diallyl selenide (DASe) was studied in a molecular beam mass spectrometric system under conditions used for the …
Number of citations: 10 pubs.acs.org
K El-Bayoumy, R Sinha, JT Pinto… - The Journal of …, 2006 - academic.oup.com
… diallyl selenide exerts effects similar to those of diallyl sulfide. We examined the effect of diallyl selenide … the mammary gland and liver showed that diallyl selenide had no effect on these …
Number of citations: 186 academic.oup.com
S Patnaik, KF Jensen, KP Giapis - Journal of crystal growth, 1991 - Elsevier
… investigated for allyl-based Se precursors, diallyl selenide (DASe) and methyallyl selenide (MASe… MASe and diallyl selenide (DASe), with dimethyl the investigation of organometallic Se …
Number of citations: 26 www.sciencedirect.com
J Huh - 1995 - elibrary.ru
Organometallic vapor phase epitaxy (OMVPE) of high quality ZnSe has been investigated with particular emphasis on three critical issues:(1) reduction of prereaction between …
Number of citations: 0 elibrary.ru

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